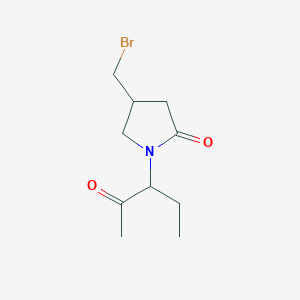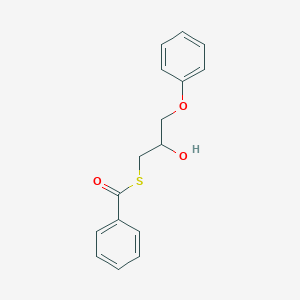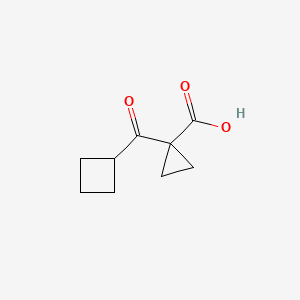
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-oxopentan-3-yl)pyrrolidin-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of catalysts.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
科学研究应用
Chemistry
In organic synthesis, 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives could be explored for their biological activity.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
Uniqueness
The bromomethyl group in 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one provides unique reactivity compared to its chloro- and iodo- counterparts. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions.
属性
CAS 编号 |
925246-50-0 |
|---|---|
分子式 |
C10H16BrNO2 |
分子量 |
262.14 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16BrNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3 |
InChI 键 |
PIRCGDZWLYVGQN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C)N1CC(CC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)



![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)






